1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine
Overview
Description
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is a chemical compound with the molecular formula C6H5BrF3N3 It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a pyridine ring
Preparation Methods
The synthesis of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3-(trifluoromethyl)pyridine.
Hydrazination: The brominated pyridine is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazine group at the 2-position of the pyridine ring.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine can be compared with other similar compounds, such as:
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-(Trifluoromethyl)pyridine-2-hydrazine:
2-Bromo-5-(trifluoromethyl)pyridine: The position of the bromine and trifluoromethyl groups is different, leading to variations in chemical behavior.
Properties
IUPAC Name |
[5-bromo-3-(trifluoromethyl)pyridin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIFBROMZAGYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856546 | |
Record name | 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-48-8 | |
Record name | 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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